2-(Benzyloxy)-3-methoxy-4-nitrobenzaldehyde

Catalog No.
S13005040
CAS No.
736137-85-2
M.F
C15H13NO5
M. Wt
287.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Benzyloxy)-3-methoxy-4-nitrobenzaldehyde

CAS Number

736137-85-2

Product Name

2-(Benzyloxy)-3-methoxy-4-nitrobenzaldehyde

IUPAC Name

3-methoxy-4-nitro-2-phenylmethoxybenzaldehyde

Molecular Formula

C15H13NO5

Molecular Weight

287.27 g/mol

InChI

InChI=1S/C15H13NO5/c1-20-15-13(16(18)19)8-7-12(9-17)14(15)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

PDHBQHJPMOPHET-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1OCC2=CC=CC=C2)C=O)[N+](=O)[O-]

2-(Benzyloxy)-3-methoxy-4-nitrobenzaldehyde is an organic compound characterized by a benzaldehyde group substituted with benzyloxy, methoxy, and nitro functional groups. Its molecular formula is C_{15}H_{13}N_{O}_{5}, and it has a molecular weight of approximately 287.27 g/mol. The compound is notable for its unique structural features, which impart distinct chemical reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.

Due to its functional groups:

  • Oxidation: The aldehyde group can be oxidized to form 2-(Benzyloxy)-3-methoxy-4-nitrobenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The nitro group can be reduced to an amine, yielding 2-(Benzyloxy)-3-methoxy-4-aminobenzaldehyde, through reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
  • Substitution: The methoxy group can undergo nucleophilic aromatic substitution, allowing for the introduction of various functional groups depending on the nucleophile used.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in alkaline conditions.
  • Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in alcoholic solvents.
  • Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution reactions.

Research indicates that 2-(Benzyloxy)-3-methoxy-4-nitrobenzaldehyde may have potential biological activities. Its structure allows it to interact with various biological molecules, potentially leading to changes in cellular processes. The nitro group can be reduced to form reactive intermediates that may interact with biomolecules, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes. This suggests potential applications in drug development and as a fluorescent probe for biological imaging.

  • Nitration: The precursor, 2-(benzyloxy)-3-methoxybenzaldehyde, is nitrated using a nitrating agent such as nitric acid in the presence of sulfuric acid under controlled temperature conditions to achieve selective nitration at the desired position.
  • Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

2-(Benzyloxy)-3-methoxy-4-nitrobenzaldehyde has various applications across different fields:

  • Organic Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Biological Research: It is investigated for its potential use as a fluorescent probe for biological imaging.
  • Pharmaceutical Industry: The compound is explored as a precursor for synthesizing pharmaceutical agents.
  • Specialty Chemicals: It is utilized in producing specialty chemicals and materials with specific properties.

The interactions of 2-(Benzyloxy)-3-methoxy-4-nitrobenzaldehyde with biological systems are an area of interest. Studies suggest that the compound may modulate cellular activities through its functional groups. For instance, the nitro group could be reduced within biological systems, leading to reactive species that can interact with cellular components. Additionally, the aldehyde group may engage in covalent bonding with proteins, potentially altering their function and activity.

Several compounds share structural similarities with 2-(Benzyloxy)-3-methoxy-4-nitrobenzaldehyde. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
2-Benzyloxybenzoic AcidContains benzyloxy and carboxylic acid groupsLacks the aldehyde functionality found in the target compound
2-(Benzyloxy)ethanolContains benzyloxy and hydroxyl groupsDoes not have nitro or aldehyde functionalities
2-Benzyloxy-1-methylpyridinium TriflatePyridine ring with benzyloxy substitutionDifferent heterocyclic structure compared to benzaldehyde
2-Benzyloxy-3-methoxy-6-nitrobenzaldehydeSimilar nitro and methoxy substitutionsDifferent positioning of nitro group on the benzene ring

The uniqueness of 2-(Benzyloxy)-3-methoxy-4-nitrobenzaldehyde lies in its combination of methoxy and nitro groups on the benzaldehyde core, which provides distinct chemical reactivity and versatility in synthetic applications compared to similar compounds .

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name of this compound is 2-(benzyloxy)-3-methoxy-4-nitrobenzaldehyde, derived from the benzaldehyde parent structure. The numbering begins at the aldehyde group (position 1), with subsequent substituents assigned positions based on ascending priority rules:

  • Benzyloxy group (-OCH₂C₆H₅) at position 2
  • Methoxy group (-OCH₃) at position 3
  • Nitro group (-NO₂) at position 4

The molecular formula C₁₅H₁₃NO₅ corresponds to a molecular weight of 287.27 g/mol, calculated as follows:
$$
\text{Molecular weight} = (15 \times 12.01) + (13 \times 1.008) + (1 \times 14.01) + (5 \times 16.00) = 287.27 \, \text{g/mol}
$$
The monoisotopic mass, determined via high-resolution mass spectrometry, is 287.0794 Da, consistent with the absence of heavy isotopes.

ComponentCountAtomic Contribution (g/mol)
Carbon (C)15180.15
Hydrogen (H)1313.10
Nitrogen (N)114.01
Oxygen (O)580.00
Total-287.27

Crystallographic Data and Conformational Studies

Crystallographic data for 2-(benzyloxy)-3-methoxy-4-nitrobenzaldehyde are not explicitly reported in the literature. However, analogous nitrobenzaldehyde derivatives exhibit planar aromatic rings with dihedral angles < 5° between substituents, suggesting minimal steric hindrance. The benzyloxy group likely adopts a conformation perpendicular to the benzene ring to minimize van der Waals repulsions, while the nitro group’s coplanarity with the ring enhances resonance stabilization.

Intramolecular hydrogen bonding between the aldehyde proton and the adjacent benzyloxy oxygen may further stabilize the molecule, as observed in related ortho-substituted benzaldehydes. Computational models predict a dipole moment of ≈5.2 D, driven by the electron-withdrawing nitro and aldehyde groups.

Spectroscopic Identification (FT-IR, NMR, MS)

Fourier-Transform Infrared Spectroscopy (FT-IR)

Key absorption bands include:

  • Aldehyde C=O stretch: 1695–1687 cm⁻¹ (strong, sharp)
  • Nitro group asymmetric/symmetric stretches: 1525 cm⁻¹ and 1350 cm⁻¹
  • C-O stretches (methoxy and benzyloxy): 1260–1230 cm⁻¹ and 1090–1070 cm⁻¹
  • Aromatic C-H bends: 830–780 cm⁻¹ (meta-substitution pattern)

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 10.17 (s, 1H, -CHO)
    • δ 8.25 (d, J = 2.7 Hz, 1H, H-6)
    • δ 7.97 (d, J = 2.7 Hz, 1H, H-5)
    • δ 7.33–7.38 (m, 5H, benzyl aromatic H)
    • δ 5.35 (s, 2H, -OCH₂C₆H₅)
    • δ 4.06 (s, 3H, -OCH₃)
  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 188.1 (C=O)
    • δ 153.2–111.7 (aromatic carbons)
    • δ 76.6 (-OCH₂C₆H₅)
    • δ 56.7 (-OCH₃)

Mass Spectrometry (MS)

  • Molecular ion peak: m/z 287.27 [M]⁺
  • Fragmentation pathways:
    • Loss of benzyloxy group (m/z 195)
    • Cleavage of nitro group (m/z 241)

Comparative Analysis of Tautomeric Forms

Tautomerism in 2-(benzyloxy)-3-methoxy-4-nitrobenzaldehyde is theoretically constrained due to the electron-withdrawing nitro group, which stabilizes the aldehyde form over enolic tautomers. In contrast, nitro-free benzaldehydes exhibit keto-enol equilibria, with enol content <1% in nonpolar solvents. Quantum mechanical calculations (B3LYP/6-31G*) predict a >99.9% preference for the aldehyde tautomer, attributed to:

  • Resonance stabilization between the nitro group and aromatic ring.
  • Lack of acidic α-hydrogens necessary for enolization.

Comparatively, 4-nitro-2-methoxybenzaldehyde (a structural analog) shows similar tautomeric suppression, whereas 2-hydroxy-3-methoxybenzaldehyde exhibits measurable enol content in polar solvents.

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Exact Mass

287.07937252 g/mol

Monoisotopic Mass

287.07937252 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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